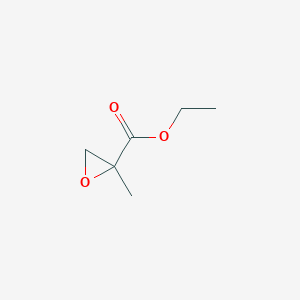![molecular formula C13H22O2Si B3390320 Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 96013-77-3](/img/structure/B3390320.png)
Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
“Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-”, also known as TBDMS-benzyl alcohol, is a chemical compound that has attracted significant interest in scientific research due to its unique properties and potential applications. It is a derivative of benzyl alcohol .
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the search results, it is known that similar compounds are widely utilized in the field of organic chemistry, particularly as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular formula for this compound is C13H22O2Si, and it has a molecular weight of 238.4 g/mol.
Scientific Research Applications
Preparation of α-Chiral Ether Derivatives
This compound can be used for the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution . This process is crucial in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Polymerization Initiator
It can act as an initiator for the polymerization of 1,2-benzenedicarboxaldehyde . This is particularly useful in the production of polymers with specific properties.
Synthesis of Enol Silyl Ethers
The compound is used in the synthesis of enol silyl ethers . These ethers are important intermediates in organic synthesis, especially in the creation of complex molecules.
Total Synthesis of Bioactive Compounds
It has been used as an important reagent in the total synthesis of bioactive compounds such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These compounds have significant biological activities and are of interest in drug discovery and development.
Construction of Tetrahydropyran Subunit
The compound has been employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide . This highlights its utility in the synthesis of complex natural products.
Protective Group in Organic Synthesis
As a tert-butyldimethylsilyl ether, it can serve as a protective group in organic synthesis . It provides stability during reactions and can be removed under specific conditions without affecting the rest of the molecule.
Mechanism of Action
While the exact mechanism of action of this compound remains incompletely understood, it is believed to operate as a protecting group by forming stable bonds with hydroxyl and carboxyl groups. This interaction effectively prevents undesired reactions from occurring during the synthesis process, allowing for precise control and manipulation .
Safety and Hazards
properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9,14H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGXMQNKJVKPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446132 | |
| Record name | Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
96013-77-3 | |
| Record name | Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-[(tert-butyldimethylsilyl)oxy]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



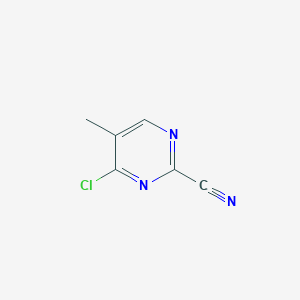

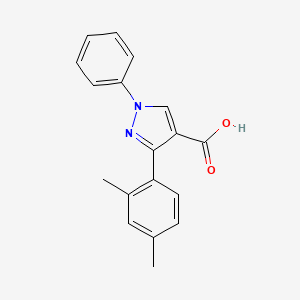
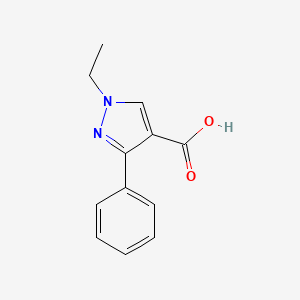
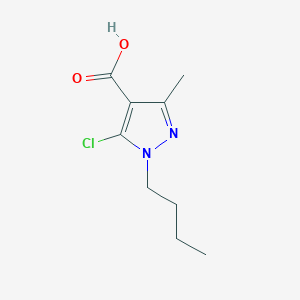
![3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)
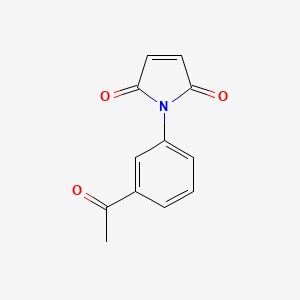
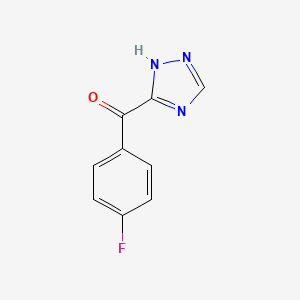
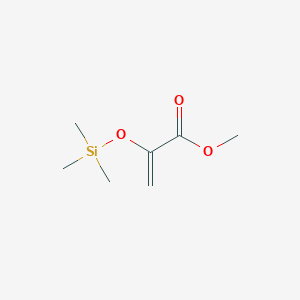
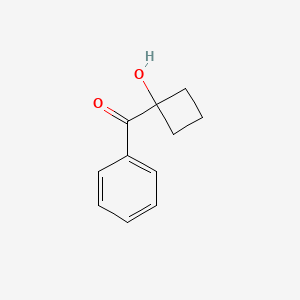
![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)

